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molecular formula C8H6S B1666688 Thianaphthene CAS No. 95-15-8

Thianaphthene

Cat. No. B1666688
M. Wt: 134.2 g/mol
InChI Key: FCEHBMOGCRZNNI-UHFFFAOYSA-N
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Patent
US05616575

Procedure details

HCl (g) was bubbled vigorously through a mixture of thianaphthene (17.0 g, 126.68 mmol), 37% aq. formaldehyde (15 mL) and conc HCl (15 mL) until the reaction temperature rose to 65° C. At this time, the flow of HCl gas was reduced to a slow stream which was maintained for 1.5 hour. The reaction mixture was diluted with H2O (50 mL) and subsequently extracted with ether (2×50 mL). The combined ethereal extracts were dried over Na2SO4 and concentrated under reduced pressure to yield 1 as a straw colored liquid 21.0 g (90.7%). 1H NMR (CDCl3) δ4.90 (s, 2, CH2 --C1), 7.25 (s, 1, CH--S), 7.45 (m, 2, phenyl), 7.88 (m, 2, phenyl).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
21 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].[CH:2]1[CH:3]=[CH:4][C:5]2[S:10][CH:9]=[CH:8][C:6]=2[CH:7]=1.[CH2:11]=O>O>[Cl:1][CH2:11][C:8]1[C:6]2[CH:7]=[CH:2][CH:3]=[CH:4][C:5]=2[S:10][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
17 g
Type
reactant
Smiles
C=1C=CC2=C(C1)C=CS2
Name
Quantity
15 mL
Type
reactant
Smiles
C=O
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
liquid
Quantity
21 g
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 65° C
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 1.5 hour
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
subsequently extracted with ether (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethereal extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield 1 as a straw

Outcomes

Product
Name
Type
Smiles
ClCC=1C2=C(SC1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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